molecular formula C7H4F3N5O B12340880 5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine

5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine

Cat. No.: B12340880
M. Wt: 231.13 g/mol
InChI Key: VEXPZPNIESOFLK-UHFFFAOYSA-N
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Description

5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine ( 1441875-37-1) is a high-purity chemical compound with a molecular formula of C7H4F3N5O and a molecular weight of 231.14 g/mol . This specialized molecule features a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, a privileged scaffold in modern agrochemical and pharmaceutical research. Compounds based on the 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) structure have demonstrated significant promise as histone deacetylase inhibitors (HDACs), showing excellent activity against challenging plant pathogens like rust disease, which is caused by fungi such as Puccinia sorghi and Phakopsora pachyrhizi . The presence of the pyrazin-2-amine group further enhances its potential as a versatile building block for developing novel active substances. Researchers are exploring its application in creating new fungicides and insecticides , as well as its utility in broader drug discovery efforts for human diseases . The compound is intended for research and development purposes only. Strictly for laboratory use. Not for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4F3N5O

Molecular Weight

231.13 g/mol

IUPAC Name

5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrazin-2-amine

InChI

InChI=1S/C7H4F3N5O/c8-7(9,10)6-14-5(15-16-6)3-1-13-4(11)2-12-3/h1-2H,(H2,11,13)

InChI Key

VEXPZPNIESOFLK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)N)C2=NOC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of Pyrazin-2-Amine Amidoxime

The synthesis begins with 5-aminopyrazine-2-carbonitrile, which undergoes hydroxylamine-mediated conversion to 5-aminopyrazine-2-carboxamidoxime. This step typically employs hydroxylamine hydrochloride (1.2 equiv) in refluxing ethanol (78°C, 6 hr), achieving 85–90% conversion. The amidoxime intermediate is isolated via aqueous workup and characterized by NMR (δ 8.2 ppm for NH$$_2$$, DMSO-d6) and LC-MS (m/z 180.1 [M+H]$$^+$$).

Trifluoroacylation and Cyclization

The amidoxime reacts with trifluoroacetyl chloride (TFACI, 2.5 equiv) under nitrogen at 40–50°C for 60–90 minutes (Table 1). Patent data reveals that mixing TFACI with nitrogen (3:1 partial pressure ratio) in a pressurized reactor (300–400 kPa) suppresses side reactions, yielding 72–78% of the oxadiazole product. Excess TFACI is removed via distillation, and the crude product is purified by silica chromatography (hexane/EtOAc 4:1).

Table 1. Cyclization Optimization Parameters

Parameter Range Tested Optimal Condition Yield (%)
TFACI Equiv 1.0–5.0 2.5 78
Temperature (°C) 20–80 50 75
Pressure (kPa) 100–600 350 72
Reaction Time (min) 30–180 90 78

Alternative Oxadiazole Ring-Forming Strategies

Trichloroacetic Anhydride-Mediated Cyclization

A competing method employs trichloroacetic anhydride (TCAA) in acetonitrile at 0°C to cyclize amidoximes. While this approach achieves 65% yield for analogous oxadiazoles, it requires stoichiometric TCAA (3.0 equiv) and produces chlorinated byproducts, complicating purification. Comparative studies indicate TFACI’s superiority in regioselectivity and atom efficiency.

Solvent-Free Gas-Phase Reactions

Recent advancements describe solvent-free reactions where gaseous TFACI diffuses through a solid amidoxime bed at 60°C. This method reduces waste and achieves 70% yield but demands specialized reactor designs to maintain gas-solid contact. Economic analyses suggest scalability for industrial production despite higher initial capital costs.

Pyrazine Ring Functionalization

Nitration and Reduction Sequences

In a modular approach, 5-nitro-pyrazin-2-amine undergoes Ullmann coupling with preformed 5-trifluoromethyl-1,2,4-oxadiazole-3-boronic acid. However, this route suffers from low coupling efficiency (<50%) and requires palladium catalysts, increasing production costs.

Direct Assembly via Cyclocondensation

Superior results are obtained by constructing the oxadiazole ring directly on the pyrazine scaffold. Substituting ethanol with tetrahydrofuran (THF) as the solvent accelerates the cyclization rate (90% conversion in 45 min) while maintaining product stability.

Critical Analysis of Byproducts and Mitigation

N-Acylation Side Reactions

Over-acylation of the amidoxime’s amine group generates N-trifluoroacetylated byproducts (15–20% yield), detectable by $$^{19}\text{F}$$ NMR (δ -75 ppm). Adding triethylamine (1.0 equiv) as a proton scavenger reduces this side reaction to <5%.

Oxadiazole Ring Isomerization

Prolonged heating (>100°C) promotes 1,3,4-oxadiazole isomer formation. Kinetic studies confirm that temperatures ≤80°C and reaction times ≤2 hr maintain >95% regiochemical fidelity.

Industrial-Scale Process Considerations

Continuous Flow Reactor Design

Adopting continuous flow technology enhances heat transfer and reduces TFACI decomposition. Pilot-scale trials demonstrate 82% yield at 50°C with a residence time of 8 minutes, outperforming batch reactors by 12%.

Chemical Reactions Analysis

Types of Reactions

5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Preliminary studies indicate that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to improved membrane penetration and efficacy against bacterial strains .
  • Anticancer Properties : The compound has been studied for its potential as an anticancer agent. Research has shown that oxadiazole derivatives can inhibit specific enzymes involved in tumor growth and proliferation. For instance, compounds similar to 5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine have demonstrated activity against various cancer cell lines by inducing apoptosis through modulation of signaling pathways .
  • Enzyme Inhibition : The compound has been evaluated as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Material Science

  • Synthesis of Functional Materials : The unique chemical structure allows for its use as a building block in the synthesis of novel materials with tailored properties. This includes applications in organic electronics and photonic devices where oxadiazole derivatives are valued for their electronic properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of oxadiazoles against Gram-positive and Gram-negative bacteria. Results indicated that the presence of a trifluoromethyl group significantly enhanced antibacterial activity compared to non-fluorinated analogs .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines (e.g., MCF7 breast cancer cells). Mechanistic studies suggested that the compound induced apoptosis via caspase activation pathways .

Mechanism of Action

The mechanism of action of 5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. The oxadiazole and pyrazine rings may also contribute to the compound’s overall activity by facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound is compared to analogs with shared 1,2,4-oxadiazole or trifluoromethyl motifs (Table 1).

Compound Name / ID Core Structure Attached to Oxadiazole Key Substituents Bioactivity/Application Reference ID
5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine (Target Compound) Pyrazin-2-amine -CF₃ on oxadiazole Under investigation
Flufenoxadiazam Benzamide -CF₃ on oxadiazole; 2-fluorophenyl Fungicide
Compound 5a (Meta-diamide) Picolinamide -CF₃ on oxadiazole; bromo/difluoro Insecticidal, fungicidal
N-Benzyl-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide Benzamide -CF₃ on oxadiazole; benzyl PET imaging probe
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridine derivatives Pyridine -CF₃ on oxadiazole; variable R groups Antimalarial candidates

Table 1. Structural and functional comparison of the target compound with analogs.

Key Observations:
  • Heterocyclic Core Diversity: The target compound’s pyrazine ring contrasts with pyridine (e.g., ), benzamide (e.g., ), or picolinamide () in analogs.
  • Trifluoromethyl Role : The -CF₃ group on the oxadiazole ring is a conserved feature, enhancing metabolic stability and membrane permeability across analogs .

Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases logP values (~2.5–3.5) across analogs, favoring blood-brain barrier penetration (e.g., PET probes in ).
  • Solubility : Pyrazine’s polarity may improve aqueous solubility compared to pyridine or benzamide analogs, though experimental data is needed.
  • Thermal Stability : TFMO-containing compounds (e.g., ) show melting points >100°C, suggesting robustness for formulation.

Biological Activity

5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a trifluoromethyl oxadiazole moiety. Its molecular formula is C7H5F3N4OC_7H_5F_3N_4O, and it exhibits unique properties attributed to the trifluoromethyl group, which can enhance biological activity through increased lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles and pyrazines possess significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity towards normal cells. The half-maximal inhibitory concentration (IC50) values for these compounds were calculated, revealing promising activity against various cancer types.

CompoundCancer Cell LineIC50 (µM)Reference
Compound IHCT11612.5
Compound IIMCF710.0
This compoundA54915.0

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In vitro tests revealed that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Enzyme Inhibition

Inhibition of specific enzymes is another pathway through which the compound may exert its biological effects. Notably, it has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis crucial for cell proliferation. This inhibition could be leveraged for therapeutic strategies in diseases characterized by uncontrolled cell growth.

Case Studies

  • Anticancer Screening : A series of pyrazine derivatives were screened for anticancer activity against multiple tumor cell lines. The presence of the trifluoromethyl oxadiazole moiety was correlated with enhanced cytotoxicity compared to non-fluorinated analogs.
  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various oxadiazole derivatives, including those containing the trifluoromethyl group. Results indicated that these compounds had a broader spectrum of activity compared to traditional antibiotics.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine and its derivatives?

The synthesis typically involves cyclization reactions to construct the 1,2,4-oxadiazole ring. A key step is the reaction of amidoximes with trifluoromethyl-containing carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PCl₃). For pyrazin-2-amine linkage, coupling reactions such as Buchwald-Hartwig amination or nucleophilic aromatic substitution are used to introduce the amine group. Post-synthetic modifications often include fluorination or trifluoromethylation to enhance bioactivity . Characterization relies on 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and HRMS to confirm regiochemistry and purity .

Basic: How can researchers optimize reaction conditions for introducing the trifluoromethyl-oxadiazole moiety?

Optimization focuses on solvent choice, temperature, and catalyst systems. For example:

  • Cyclization : Using POCl₃ at 80–120°C in anhydrous dichloromethane or toluene achieves high yields of the oxadiazole ring.
  • Trifluoromethylation : Copper(I)-catalyzed cross-coupling (e.g., CF₃Cu reagents) or radical trifluoromethylation (e.g., Togni’s reagent) under inert atmospheres improves efficiency.
  • Workup : Neutralization with aqueous NaHCO₃ followed by column chromatography (silica gel, hexane/EtOAc) isolates the product .

Advanced: What structure-activity relationship (SAR) insights exist for derivatives of this compound in pesticidal applications?

Bioactivity correlates with:

  • Oxadiazole substitution : Electron-withdrawing groups (e.g., CF₃) enhance pesticidal potency by increasing electrophilicity and target binding.
  • Pyrazine substitution : Halogens (Cl, Br) at the 5-position improve insecticidal activity against Mythimna separata (LC₅₀ = 3.57 mg/L for 5-Cl derivative).
  • Fluoroalkyl chains : 1-Fluoroethyl groups at the 6-position increase fungicidal activity (EC₅₀ = 3.18 mg/L against Pseudoperonospora cubensis) by enhancing membrane permeability .

Table 1 : Key SAR Trends

Substituent PositionFunctional GroupBioactivity (LC₅₀/EC₅₀)Target Organism
5 (Pyrazine)Cl3.57 mg/LM. separata
6 (Pyrazine)1-Fluoroethyl3.18 mg/LP. cubensis
Oxadiazole 5CF₃Enhanced bindingAChE enzyme

Advanced: How can molecular docking elucidate the mechanism of acetylcholinesterase (AChE) inhibition by this compound?

Docking studies (e.g., using AutoDock Vina) reveal:

  • Binding mode : The trifluoromethyl-oxadiazole moiety occupies the AChE catalytic triad (Ser203, His447, Glu334), forming hydrogen bonds with Ser203.
  • Steric effects : Pyrazine-amine groups interact with the peripheral anionic site (Tyr337, Trp86), disrupting substrate access.
  • Comparative analysis : Unlike flufenerim (positive control), derivatives like U7/U8 adopt inverted orientations in the active site, explaining their unique inhibition profiles (AChE activity: 0.184–0.215 U/mg prot) .

Advanced: What analytical methods resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., OECD guidelines) for pesticidal activity to ensure reproducibility.
  • Metabolic stability : Use liver microsome assays (rat/human) to compare half-life (t1/2t_{1/2}) and intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎).
  • Crystallography : X-ray structures of ligand-target complexes (e.g., AChE co-crystals) validate docking predictions and resolve SAR ambiguities .

Basic: What spectroscopic techniques are critical for characterizing intermediates in the synthesis?

  • IR Spectroscopy : Confirms oxadiazole formation via C=N stretching (1650–1600 cm⁻¹) and N–O bonds (950–920 cm⁻¹).
  • 1H^1 \text{H} NMR : Pyrazine protons appear as doublets (δ 8.5–9.0 ppm), while CF₃ groups show singlets (δ 4.2–4.5 ppm).
  • HRMS : Exact mass analysis (e.g., m/z 351.06309 for C₁₆H₉F₄N₃O₂) ensures molecular fidelity .

Advanced: How does the trifluoromethyl group influence pharmacokinetic properties compared to non-fluorinated analogs?

  • Lipophilicity : CF₃ increases logP by ~0.5–1.0 units, enhancing blood-brain barrier penetration.
  • Metabolic resistance : Fluorine reduces oxidative metabolism (CYP450), improving half-life (e.g., t1/2t_{1/2} = 6.2 h vs. 2.1 h for non-fluorinated analogs).
  • Solubility : Trifluoromethyl groups lower aqueous solubility; co-solvents (e.g., PEG 400) are needed for in vivo formulations .

Advanced: What computational tools predict the environmental fate of this compound?

  • QSPR models : Estimate biodegradation (BIOWIN) and bioaccumulation (BCF) using molecular descriptors (e.g., polar surface area, molar refractivity).
  • ECOSAR : Predicts acute toxicity to aquatic organisms (e.g., Daphnia magna LC₅₀ = 2.1 mg/L).
  • DFT calculations : Analyze electron density maps to identify reactive sites for hydrolysis or photodegradation .

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